N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
Overview
Description
Ortho-methoxy Furanyl fentanyl: is a synthetic opioid analgesic that belongs to the class of fentanyl analogs. This compound is structurally similar to fentanyl, a potent opioid used for pain management, but it has been modified to include a methoxy group at the ortho position of the phenyl ring and a furan ring . Ortho-methoxy Furanyl fentanyl is known for its high potency and has been used in scientific research to study its pharmacological properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ortho-methoxy Furanyl fentanyl involves several key steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is achieved through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Phenethyl Group: The phenethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Attachment of the Furan Ring: The furan ring is attached to the piperidine ring via an amide bond formation reaction.
Industrial Production Methods: Industrial production of ortho-methoxy Furanyl fentanyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Ortho-methoxy Furanyl fentanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ortho-methoxy Furanyl fentanyl has several scientific research applications:
Mechanism of Action
Ortho-methoxy Furanyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels . The reduction in cyclic AMP results in decreased neurotransmitter release and modulation of pain signals . The compound’s high affinity for opioid receptors contributes to its potent analgesic effects .
Comparison with Similar Compounds
Ortho-methoxy Furanyl fentanyl is compared with other fentanyl analogs such as:
Furanylfentanyl: Similar in structure but lacks the methoxy group at the ortho position.
Acetylfentanyl: Contains an acetyl group instead of the furan ring.
Acrylfentanyl: Features an acryl group in place of the furan ring.
4-Fluorofentanyl: Has a fluorine atom at the para position of the phenyl ring.
Uniqueness: The presence of the methoxy group at the ortho position and the furan ring distinguishes ortho-methoxy Furanyl fentanyl from other fentanyl analogs, potentially altering its pharmacological properties and potency .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-29-23-11-6-5-10-22(23)27(25(28)24-12-7-19-30-24)21-14-17-26(18-15-21)16-13-20-8-3-2-4-9-20/h2-12,19,21H,13-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDCWVRDPIOMBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037241 | |
Record name | o-Methoxy furanyl fentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101343-50-4 | |
Record name | o-Methoxy furanyl fentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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